Triisopropylsilyl chloride
Overview
Description
Introduction : Triisopropylsilyl chloride is a compound that has been studied in various contexts due to its unique chemical structure and reactivity. It is particularly noted for its role in organic synthesis and materials science.
Synthesis Analysis :
- The synthesis of related compounds like tris(triisopropylsilyl)silane has been explored. This compound has an unusual structure where four silicon atoms are nearly coplanar, indicating the complex synthetic routes possible for triisopropylsilyl-related compounds (Gaspar et al., 1999).
Molecular Structure Analysis :
- The molecular structure of compounds like triisopropylammonium chloride shows significant steric overcrowdedness, which can be a characteristic of similar triisopropylsilyl compounds. This results in structural perturbations that are of interest in materials science (Bock et al., 1994).
Chemical Reactions and Properties :
- Triisopropylsilyl chloride, like its related compounds, may participate in reactions leading to the formation of complex organic structures. For example, studies on trityl chloride, a related compound, have shown its utility as an organocatalyst in various synthesis reactions (Zare et al., 2012).
Physical Properties Analysis :
- Compounds with similar structures, like diisopropylammonium chloride, demonstrate interesting physical properties like high ferroelectric phase transition temperatures, which could be relevant when studying triisopropylsilyl chloride’s physical characteristics (Fu et al., 2011).
Chemical Properties Analysis :
- The chemical properties of triisopropylsilyl chloride can be inferred from studies on similar compounds. For instance, the synthesis and redox properties of triarylpnictogens show the potential for unusual structures and properties in triisopropylsilyl compounds (Sasaki et al., 2002).
Scientific Research Applications
Formation of Metal Halide Complexes : It is used in forming complexes with trivalent and tetravalent metal chlorides (Mikulski et al., 1969).
Electrochemiluminescence-based Biosensor Applications : Triisopropylsilyl chloride is significant in biosensor applications for selective and sensitive detection of biomolecules, DNA analysis, immunoassays detection, and imaging (Raju et al., 2021).
Biomimetic Catalyst in Sensor Construction : It serves as a biomimetic catalyst in constructing an amperometric sensor for dopamine detection with a specific response range (Sotomayor et al., 2003).
Esterification of Amino Acids and Peptides : This compound is utilized in the esterification of the free α-carboxylic acid of amino acid residues, offering an alternative for C-terminal carboxylic acid protection of amino acids and peptides (Suppo et al., 2014).
Synthesis of α-Azido Ketones and Cycloalkenones : It is involved in the synthesis of α-azido ketones and 2-amino(methoxycarbonyl)cycloalk-2-en-1-ones (Magnus & Barth, 1995).
Mediator in Enantioselective Addition Reactions : Triisopropylsilyl chloride acts as an effective mediator in the enantioselective addition of diethylzinc to N-diphenylphosphinoyl imines, enhancing the reaction rate (Jimeno et al., 1999).
Production of Unsymmetrical Azines : It can be used to produce unsymmetrical azines from aldehydes and ketones (Pomar & Soderquist, 2000).
Electrochemical Estimation in Mesophases : The compound is utilized in electrochemical methods for determining axiosymmetric anisotropy in the diffusion flux of certain compounds (Halls et al., 2011).
Synthesis of Polysubstituted-2-Naphthols : It is used in the synthesis of polysubstituted-2-naphthols with varied yields (Juteau et al., 2005).
Nanoparticle Stabilization and Catalysis : Triisopropylsilyl chloride acts as a surfactant for nanoparticle stabilization and as a protective agent for Rh(0) nanoparticles in catalysis (Hubert et al., 2009).
Organo-Soluble Silica Nanoparticles : It is employed in producing organophilic silica-titania and silica nanoparticles, used as nanobuilding blocks (Aboulaich et al., 2009).
Safety and Hazards
Future Directions
Triisopropylsilyl chloride (TIPS-Cl) is a highly versatile compound and its market has been steadily growing over the past few years . This growth is driven primarily by the increasing demand for advanced functional materials in the pharmaceutical and agrochemical industries . The expanding research and development activities in the pharmaceutical sector, coupled with the rise in demand for customized drug synthesis, are expected to fuel further growth in the Triisopropylsilyl Chloride market .
Mechanism of Action
Target of Action
Triisopropylsilyl chloride (TIPSCl) is a chemical compound primarily used as a protecting agent in organic synthesis . Its primary targets are various types of hydroxyl groups present in multifunctional compounds .
Mode of Action
TIPSCl interacts with its targets by attaching to the hydroxyl groups, thereby protecting these groups from unwanted reactions during the synthesis process . This interaction results in the formation of a silyl ether, which can be selectively deprotected when needed .
Biochemical Pathways
The action of TIPSCl affects the biochemical pathways involved in the synthesis of complex organic compounds. By protecting certain functional groups, it allows for selective reactions to occur at other sites within the molecule . The downstream effects include the successful synthesis of the desired compound with minimal side reactions .
Pharmacokinetics
It’s important to note that tipscl is a liquid at room temperature with a boiling point of 198 °c . It has a density of 0.901 g/mL at 25 °C and a vapor pressure of 1.16 mmHg at 20 °C . These properties can influence its handling and use in the laboratory setting.
Result of Action
The molecular effect of TIPSCl’s action is the formation of silyl ethers, which serve as protective groups for hydroxyl functionalities .
Action Environment
The action of TIPSCl can be influenced by environmental factors such as temperature and moisture. It is sensitive to moisture and reacts rapidly with water, protic solvents . Therefore, it should be handled under an inert atmosphere and stored at 2-8°C . The presence of moisture can lead to hydrolysis, reducing the efficacy of TIPSCl as a protecting agent .
properties
IUPAC Name |
chloro-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIADDMXRMTWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157102 | |
Record name | Triisopropylsilyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | Triisopropylsilyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21772 | |
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Vapor Pressure |
1.16 [mmHg] | |
Record name | Triisopropylsilyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Triisopropylsilyl chloride | |
CAS RN |
13154-24-0 | |
Record name | Triisopropylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13154-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisopropylsilyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triisopropylsilyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopropylsilyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K85L94LCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Triisopropylsilyl chloride (TIPSCl) primarily used for in the context of these research papers?
A1: Triisopropylsilyl chloride (TIPSCl) is mainly employed as a protecting group for alcohols and carboxylic acids in organic synthesis, particularly in peptide and nucleotide chemistry. [, , , , , , , ] Its bulky structure offers steric hindrance, providing selectivity during reactions.
Q2: Why is the protection of carboxylic acids important in peptide synthesis?
A2: In peptide synthesis, preventing unwanted side reactions at the carboxylic acid group of amino acids is crucial. Triisopropylsilyl chloride (TIPSCl) effectively protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation. This protection can be later removed under mild conditions without affecting other protecting groups or the peptide's chirality. [, ]
Q3: Can you provide an example of Triisopropylsilyl chloride's (TIPSCl) use in nucleotide synthesis?
A3: Triisopropylsilyl chloride (TIPSCl) plays a crucial role in synthesizing modified oligonucleotides. For instance, it was used to selectively protect the 2'-hydroxyl group of 7-deaza-N2-isobutyryl-5'-O-(4-monomethoxytrityl)guanosine, a building block for oligoribonucleotide synthesis. This protection strategy enabled the successful synthesis of oligoribonucleotides containing 7-deazaguanosine. []
Q4: Beyond its use as a protecting group, are there other applications of Triisopropylsilyl chloride (TIPSCl)?
A4: Yes, Triisopropylsilyl chloride (TIPSCl) serves as a precursor to other useful reagents. For example, it can react with silver nitrite to generate Triisopropylsilyl nitrite in situ. This silyl nitrite acts as a mild and selective nitrosating agent for various organic transformations. []
Q5: What are the advantages of using Triisopropylsilyl chloride (TIPSCl) compared to other silylating agents?
A5: Triisopropylsilyl chloride (TIPSCl) offers several advantages, including:
- High Selectivity: Its bulkiness favors reaction with less sterically hindered groups, such as primary alcohols over secondary alcohols. [, , ]
- Mild Reaction Conditions: Triisopropylsilyl chloride (TIPSCl) reactions often proceed under mild conditions, minimizing the risk of side reactions or decomposition of sensitive substrates. [, , ]
- Ease of Removal: The Triisopropylsilyl (TIPS) group can be readily cleaved under mild conditions, leaving other protecting groups and functional groups intact. [, ]
Q6: Are there any specific challenges or limitations associated with using Triisopropylsilyl chloride (TIPSCl)?
A6: While generally considered an effective reagent, some potential challenges with Triisopropylsilyl chloride (TIPSCl) include:
- Stability: Triisopropylsilyl chloride (TIPSCl) is moisture-sensitive and should be stored and handled under inert conditions. []
Q7: Have there been any studies on improving the efficiency of reactions using Triisopropylsilyl chloride (TIPSCl)?
A7: Yes, researchers have explored different methods to enhance reactions involving Triisopropylsilyl chloride (TIPSCl). For instance, microwave irradiation has been shown to significantly accelerate the protection of alcohols and phenols using Triisopropylsilyl chloride (TIPSCl) and imidazole. [, ]
Q8: Can you explain the concept of chemoselectivity in the context of Triisopropylsilyl chloride (TIPSCl) reactions?
A8: Chemoselectivity refers to a reagent's ability to react preferentially with one functional group in the presence of other reactive groups. Triisopropylsilyl chloride (TIPSCl) demonstrates chemoselectivity by preferentially reacting with carboxylic acids over secondary or tertiary hydroxyl groups. []
Q9: What analytical techniques are commonly used to monitor and characterize reactions involving Triisopropylsilyl chloride (TIPSCl)?
A9: Commonly employed analytical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps to confirm the structure of protected products and monitor reaction progress. [, , , ]
- Infrared (IR) Spectroscopy: IR can identify the presence of specific functional groups, like the silyl ether group formed after protection. []
- Mass Spectrometry (MS): MS helps determine the molecular weight of the protected products and identify byproducts. []
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